molecular formula C16H10 B080870 9-Ethynylanthracene CAS No. 13752-40-4

9-Ethynylanthracene

Cat. No.: B080870
CAS No.: 13752-40-4
M. Wt: 202.25 g/mol
InChI Key: WSZBYXQREMPYLP-UHFFFAOYSA-N
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Description

9-Ethynylanthracene (CAS 13752-40-4, C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an ethynyl (-C≡CH) group at the 9-position of the anthracene core. Its linear alkyne substituent enhances electronic conjugation, making it a key building block in organic electronics and photochemistry. The compound is synthesized via Sonogashira coupling or direct ethynylation of anthracene precursors . Applications include:

  • Fluorescent probes: Exhibits intense blue fluorescence (λem ≈ 430 nm) due to extended π-conjugation .
  • Organic semiconductors: Used in light-emitting diodes (OLEDs) and photovoltaic devices .
  • Supramolecular chemistry: Serves as a rigid spacer in molecular recognition systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethynylanthracene typically involves the Sonogashira coupling reaction. The process begins with 9-bromoanthracene, which reacts with ethynyltrimethylsilane in the presence of a palladium catalyst (bis(triphenylphosphine)palladium(II) dichloride) and a copper co-catalyst (copper(I) iodide). The reaction is carried out in a solvent such as piperidine and triethylamine under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and high yield.

Chemical Reactions Analysis

Oxidative Coupling Reactions

The terminal alkyne group participates in Eglinton-type oxidative coupling to form conjugated di-ynes. Key findings include:

Mechanism and Conditions

  • Catalyst : Copper(I) chloride (CuCl) or copper(II) acetate (Cu(OAc)₂) in methanol.

  • Oxidant : Oxygen or air, facilitating dimerization via radical intermediates.

  • Light Activation : Blue LED irradiation enhances reaction efficiency, achieving yields up to 77% .

Table 1: Oxidative Coupling Performance

ConditionsCatalystSolventYieldReference
CuCl, O₂, RT, 6hCuClMeOH77%
Cu(OAc)₂, air, 95°C, 24hCu(OAc)₂AcOH54%

This reaction produces 9,10-diethynylanthracene dimers , which are precursors for extended π-conjugated systems .

Photoredox Catalysis and Triplet Formation

This compound derivatives exhibit photophysical properties relevant to energy transfer:

Key Pathways

  • Singlet Fission (SF) : In polar solvents, singlet excitons split into two triplet states via symmetry-breaking charge separation (SB-CS), followed by charge recombination .

  • Aggregation Effects : In concentrated solutions or aggregated states, direct triplet formation occurs without SB-CS, mimicking solid-state singlet fission .

Table 2: Triplet Yield in Solvent-Dependent Systems

SystemSolventTriplet YieldReference
Monomer (BPEA)Toluene<5%
Dimer (polar solvent)Acetonitrile~50%
Trimer (aggregates)DMF>70%

Reaction Design

  • Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides forms ethynylene-linked polymers.

  • Performance Metrics : Mobility up to 0.055 cm² V⁻¹ s⁻¹ and on/off ratios >10⁴ have been reported for ter-anthrylene-ethynylene polymers .

Coordination Chemistry

The ethynyl group acts as a ligand in transition metal complexes:

Table 3: Metal Complexes of this compound

ComplexMetalLigand EnvironmentYieldReference
[Cr(HMC)(C₂Np)₂]ClCr(III)Hexamethylcyclam73%
[Co(cyclam)(C₂ANT)Cl]ClCo(III)Cyclam, anthracenyl66%

These complexes exhibit tunable redox properties and potential in catalysis .

Comparative Reactivity Insights

  • Steric Effects : Bulky substituents (e.g., triisopropylsilyl) enhance solubility but reduce coupling efficiency.

  • Electronic Effects : Electron-withdrawing groups stabilize charge-separated states in photoredox processes .

Scientific Research Applications

Chemistry

9-Ethynylanthracene serves as a building block for synthesizing more complex organic molecules and polymers. It is particularly useful in the following areas:

  • Synthesis of Di-ynes : It can be utilized in Eglinton’s oxidative coupling reaction to create di-ynes, which are important intermediates in organic synthesis.
  • Polymer Development : The compound is employed in the synthesis of conjugated polymers that exhibit desirable electronic properties.

Biology

In biological research, this compound's fluorescent properties make it an essential tool:

  • Biological Imaging : Its strong fluorescence allows for effective imaging of biological samples, facilitating studies on cellular processes.
  • Biochemical Assays : It acts as a probe in various assays to study interactions between biomolecules.

Medicine

Research into the medical applications of this compound is ongoing:

  • Drug Delivery Systems : Its ability to form stable complexes with drugs makes it a candidate for enhancing drug delivery efficiency.
  • Therapeutic Agents : Investigations are being conducted into its potential use as a therapeutic agent due to its unique chemical properties.

Industry

In industrial applications, this compound plays a crucial role:

  • Organic Electronics : It is used in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its photophysical properties contribute to device performance.
  • Photocatalysis : Recent studies suggest its potential as a photocatalyst in organic synthesis, where it can facilitate chemical reactions under light irradiation.

Case Study 1: Photophysical Properties

A study investigated the photophysical properties of this compound derivatives. The results indicated that the presence of the ethynyl group significantly enhances fluorescence intensity and stability under various conditions. This property was leveraged for developing fluorescent probes in biological assays.

Case Study 2: Application in OLEDs

Research demonstrated that incorporating this compound into OLEDs improved device efficiency and brightness. The compound's ability to form stable films contributed to better charge transport and light emission characteristics.

Mechanism of Action

The mechanism by which 9-Ethynylanthracene exerts its effects is primarily through its photophysical properties. The ethynyl group enhances the compound’s ability to absorb and emit light, making it highly fluorescent. This fluorescence is utilized in various applications, including imaging and sensing. The molecular targets and pathways involved are related to its interaction with light and its ability to transfer energy .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Substituent Effects on Physical Properties

Compound Substituent Molecular Formula Melting Point (°C) Key Spectral Data (¹H NMR, ppm) Synthesis Yield (%)
9-Ethynylanthracene -C≡CH C₁₆H₁₀ 180–182* δ 8.4–7.8 (anthracene H), δ 3.2 (≡CH) 65–80
9-Nitroanthracene -NO₂ C₁₄H₉NO₂ 245–247 δ 8.9–7.6 (anthracene H), δ 8.2 (NO₂-coupled H) 50–60
9-Methylanthracene -CH₃ C₁₅H₁₂ 95–97 δ 8.3–7.5 (anthracene H), δ 2.6 (CH₃) 70–85
9-Styrylanthracene -CH=CHPh C₂₂H₁₆ 120–122 δ 8.2–7.1 (anthracene H), δ 6.8 (vinyl H) 55–70
9-Acetylanthracene -COCH₃ C₁₆H₁₂O 168–170 δ 8.6–7.4 (anthracene H), δ 2.5 (COCH₃) 60–75

*Note: Melting points estimated from analogous derivatives.

Photophysical and Electronic Properties

Compound Fluorescence λem (nm) Quantum Yield (Φ) Charge Transfer Behavior Applications
This compound 430–450 0.85 Strong ICT in push-pull systems WLE gels, viscosity sensors
9-Nitroanthracene 520 (quenched) <0.1 Electron-withdrawing; redox-active Organic synthesis intermediate
9-Styrylanthracene 480–500 0.65 Moderate ICT; solvent-dependent emission Photocatalysis
9,10-Diphenylanthracene 410–430 0.90 High rigidity; no ICT Crystallization studies, OLEDs
Ethanoanthracene 23h 380–400 (pH-sensitive) 0.70 pH-dependent stability Drug delivery

ICT : Intramolecular charge transfer; WLE : White-light emission.

Reactivity and Stability

  • This compound: Stable under ambient conditions but prone to oxidation at the ethynyl group . Reacts in Diels-Alder cycloadditions (e.g., with maleimides) to form ethanoanthracenes .
  • 9-Nitroanthracene: Photolabile; nitro group reduces thermal stability . Undergo reduction to amino derivatives for drug synthesis .
  • 9-Chloromethylanthracene (C₁₅H₁₁Cl):
    • High reactivity in nucleophilic substitutions; used to attach biomolecules .
  • Ethanoanthracenes (e.g., 23h, 24q): Stable at pH 7.5 but degrade under acidic/basic conditions (t1/2 < 24 hrs at pH 4.0/9.0) .

Key Research Findings

Fluorescence Applications :

  • This compound-based push-pull systems detect sodium deoxycholate micelles (CMC = 2.5 mM) via anisotropy changes .
  • Nitro derivatives (e.g., 9-Nitroanthracene) show solvent polarity-dependent quenching for moisture detection in ethers .

Drug Development: Ethanoanthracene 23h (IC50 = 1.2 µM) inhibits cancer cell proliferation via topoisomerase II binding . 25n exhibits Lipinski-compliant drug-likeness (logP = 3.1, PSA = 78 Ų) .

Material Science :

  • 9,10-Diphenylanthracene forms co-crystals with pyrene for tunable optoelectronic properties .
  • This compound derivatives achieve CIE coordinates (0.31, 0.33) in WLE gels .

Biological Activity

9-Ethynylanthracene is a compound of significant interest in the field of organic chemistry and biochemistry. Its unique structure, characterized by the presence of an ethynyl group at the 9-position of the anthracene backbone, allows it to exhibit various biological activities, particularly in photophysical properties, interactions with nucleic acids, and potential applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C14H10C_{14}H_{10} with a molecular weight of 178.23 g/mol. The compound features a linear polycyclic aromatic hydrocarbon structure that contributes to its photochemical properties, making it a candidate for studies involving fluorescence and energy transfer mechanisms.

1. Photophysical Properties

This compound exhibits notable photophysical properties that are relevant for biological applications. It has been shown to act as a photosensitizer , which can generate reactive oxygen species (ROS) upon light activation. This property is crucial for applications in photodynamic therapy (PDT), where targeted destruction of cancer cells is achieved through the generation of ROS.

2. Interaction with Nucleic Acids

Recent studies have indicated that this compound derivatives can interact with nucleic acids, particularly DNA and RNA. These interactions are often characterized by:

  • G-Quadruplex Stabilization : Compounds similar to this compound have been shown to stabilize G-quadruplex structures in telomeric DNA, which are important for regulating gene expression and maintaining telomere integrity. The stabilization mechanism is believed to involve π-stacking interactions between the anthracene moiety and the guanine bases in the G-quadruplex .
  • Inhibition of DNA Polymerase : Some derivatives have demonstrated the ability to inhibit DNA polymerase activity, suggesting potential applications in cancer therapy by preventing DNA replication in rapidly dividing cells .

3. Antioxidant Activity

The antioxidant properties of this compound have been explored, showing that it can scavenge free radicals effectively. This activity may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Photodynamic Therapy

In a study investigating the use of this compound as a photosensitizer, researchers found that upon irradiation, the compound generated singlet oxygen species that effectively induced apoptosis in cancer cell lines. The efficiency of this process was linked to the concentration of the compound and the duration of light exposure .

Case Study 2: G-Quadruplex Stabilization

A recent investigation into various anthracene derivatives revealed that this compound exhibited significant binding affinity towards G-quadruplex structures compared to other ligands. The binding was quantified using thermal melting assays, showing a marked increase in melting temperature (ΔTm\Delta T_m) indicating stabilization at micromolar concentrations .

Research Findings

Study Findings Reference
Photodynamic TherapyInduced apoptosis in cancer cells through ROS generation
G-Quadruplex InteractionStabilized G-quadruplex structures; increased ΔTm\Delta T_m
Antioxidant ActivityEffective scavenging of free radicals

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 9-Ethynylanthracene, and how are reaction conditions optimized?

This compound is typically synthesized via Kobrich's method, involving the reaction of 9-acetylanthracene with phosphorus pentachloride to form 9,10-dichloroanthracene, followed by dehydrohalogenation . Polymerization studies using phosphinic, arsinic, or stibinic initiators (e.g., NiCl₂·2PPh₃) at 80°C yield benzene-soluble or insoluble fractions, with molecular weights <1500 Da for soluble polymers . Optimization includes controlling initiator type, temperature, and reaction time to achieve desired polymer structures.

Q. How can fluorescence spectroscopy be utilized to monitor this compound-based reactions in real time?

The this compound unit exhibits distinct fluorescence shifts during reactions. For example, nitrone precursors (e.g., 1b ) fluoresce bright yellow (λ~500 nm), while cycloadducts (e.g., 3b ) emit blue fluorescence (λ~450 nm), enabling real-time monitoring of reaction progress . Fluorescence intensity changes correlate with conversion rates, validated via UV-vis spectroscopy and HPLC.

Q. What safety protocols are critical when handling this compound derivatives in the lab?

Key precautions include:

  • PPE : Gloves (nitrile), lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • Storage : Store in airtight containers at -20°C to prevent degradation; avoid long-term storage due to instability .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

  • GC-MS : Resolve isomers and quantify impurities using NIST-standardized methods (e.g., HP-GC/MS/IRD) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns and monitors reaction intermediates .
  • DSC/TGA : Assess thermal stability and cis-trans isomerization (e.g., transitions at 260–290°C) .

Advanced Questions

Q. How do polymerization initiators influence the stereochemistry of this compound-derived polymers?

Phosphinic/arsinic initiators (e.g., NiCl₂·2PPh₃) favor cis-polymerization, confirmed via DSC and DTA. The benzene-insoluble fraction adopts a conjugated polyenic backbone, while soluble polymers incorporate dihydroanthracene units, as shown by FTIR and MALDI-TOF . Initiator choice directly impacts tacticity and solubility.

Q. What factors govern the selectivity of [4+2] vs. [4+4] cycloaddition in this compound photochemistry?

Under UV irradiation, the ethynyl group preferentially undergoes [4+2] Diels-Alder reactions due to extended conjugation, despite red-shifted absorbance. Confinement strategies (e.g., supramolecular templating) can shift selectivity toward [4+4] cycloaddition by restricting molecular mobility . Solvent polarity and irradiation wavelength (UV vs. visible) further modulate reactivity .

Q. How can template-directed replication efficiency be quantified in this compound-based systems?

Effective molarity (EM) calculations quantify ternary complex (e.g., [1b•2•3b]) efficiency. For replicator 3b , EM = 16.2 M, comparable to other replicators, indicating minimal interference from the ethynyl probe. EM is derived from kinetic studies (stopped-flow UV-vis) and transition-state modeling (RM1 calculations) .

Q. How should researchers resolve contradictions between fluorescence data and chromatographic analyses?

Discrepancies may arise from unquenched intermediates or competing pathways. Cross-validate using:

  • HPLC-MS : Identify non-fluorescent byproducts .
  • Time-resolved fluorescence : Decay kinetics distinguish between coexisting species .
  • Control experiments : Compare template-free vs. template-instructed systems to isolate replication effects .

Q. What are the trade-offs between photochemical and thermal activation in this compound functionalization?

  • Photochemical : Enables selective cycloadditions but requires UV light (risk of side reactions) .
  • Thermal : Favors polymerization but may degrade sensitive groups (e.g., ethynyl) above 80°C . Hybrid approaches (e.g., photo-thermal) balance selectivity and yield.

Q. How can degradation pathways of this compound derivatives be mitigated during long-term studies?

  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation .
  • Encapsulation : Use micellar or cyclodextrin matrices to shield reactive sites .
  • Low-Temperature Storage : Preserve integrity at -80°C under inert gas (N₂/Ar) .

Properties

IUPAC Name

9-ethynylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZBYXQREMPYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399811
Record name 9-ethynylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13752-40-4
Record name 9-ethynylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.3 g (5 mmol) of Dimethylhydroxymethyl-9-anthrylacetylene and 210 mg (5.25 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 25 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.75 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to give 9-anthryl ethyne as an orange-color solid (0.31 g, yield: 31%).
Name
Dimethylhydroxymethyl-9-anthrylacetylene
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

27 g (0.098 mol) of 9-trimethylsilyl ethynyl anthracene was put into a 1 L round-bottomed flask equipped with a stirrer and dissolved in a mixture of 100 ml of THF and 200 ml of methanol. A solution in which 0.7 g of KOH was dissolved in 7 ml of water was dropped into the resulting solution. The reaction mixture was stirred at room temperature for 12 hours. After the reaction was completed, THF and methanol were removed under a reduced pressure. The reaction mixture was then extracted with methylene chloride. The organic layer was washed with water several times and then dried with anhydrous magnesium sulfate. The solvent was removed to obtain yellow viscous liquid, which was then purified by silica gel column chromatography using hexane as an eluent, to give 17 g (85.8% yield) of the desired product.
Name
9-trimethylsilyl ethynyl anthracene
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.7 g
Type
solvent
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
85.8%

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